Core Scaffold for Clinical Candidate PF-06869206: Potency Advantage
The target compound is the unsubstituted core scaffold of PF-06869206, a first-in-class orally bioavailable NaPi2a inhibitor. The fully elaborated derivative PF-06869206, built upon this exact scaffold, demonstrates potent inhibition of NaPi2a with an IC50 of 380 nM and exhibits >65-fold selectivity over related phosphate transporters NaPi2b, NaPi2c, PiT-1, and PiT-2 [1]. In contrast, initial high-throughput screening hits lacking the 2-methyl-5-CF3-1H-pyrrolo[3,2-b]pyridine core showed no significant NaPi2a inhibition, underscoring the essential nature of this specific scaffold for target engagement .
| Evidence Dimension | NaPi2a Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Core scaffold of PF-06869206; elaborated molecule IC50 = 380 nM |
| Comparator Or Baseline | Initial HTS hits lacking the 2-methyl-5-CF3-pyrrolo[3,2-b]pyridine core |
| Quantified Difference | No significant NaPi2a inhibition observed for HTS hits lacking the core; PF-06869206 IC50 = 380 nM |
| Conditions | In vitro NaPi2a inhibition assay |
Why This Matters
Procurement of this scaffold is mandatory for any medicinal chemistry program aiming to replicate or optimize the NaPi2a inhibitory activity observed with PF-06869206.
- [1] Filipski, K. J., et al. Discovery of Orally Bioavailable Selective Inhibitors of the Sodium-Phosphate Cotransporter NaPi2a (SLC34A1). ACS Med. Chem. Lett. 2018, 9, 440-445. View Source
